REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[O:12][CH3:13])C.[OH-].[Na+]>CCO.O>[CH3:13][O:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=1[C:4]([OH:14])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC=C1C)OC)=O
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
EtOH was then removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
Extract with CH2Cl2 (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |